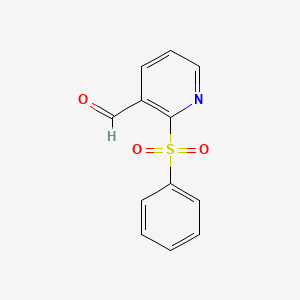

2-(Phenylsulfonyl)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Phenylsulfonyl)nicotinaldehyde is an organic compound with the molecular formula C12H9NO3S It is a derivative of nicotinaldehyde, where a phenylsulfonyl group is attached to the second position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)nicotinaldehyde typically involves the reaction of 2-fluoro-3-pyridinecarboxaldehyde with benzenesulfinic acid sodium salt in dimethyl sulfoxide (DMSO) at 100°C for 94 hours. The reaction mixture is then cooled, and the product is extracted using ethyl acetate and purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Phenylsulfonyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 2-(Phenylsulfonyl)nicotinic acid.

Reduction: 2-(Phenylsulfonyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Due to its chemical structure, 2-(Phenylsulfonyl)nicotinaldehyde may be relevant in several scientific research contexts.

Potential in Organic Synthesis and Catalysis

- This compound might serve as an intermediate or catalyst in organic synthesis. The use of phenylsulfonyl groups to facilitate regioselective modifications of aromatic compounds suggests that this compound could play a role in similar chemical transformations.

Environmental Applications

- Understanding the chemical behavior and degradation pathways of compounds like this compound could inform environmental remediation efforts.

Future Directions

- Future research directions involving this compound could involve further exploration of its synthesis, reactivity, and potential applications. Catalytic processes, which could potentially involve this compound, will play a crucial role in sustainable economic development.

Synthesis of Related Compounds

The search results mention the synthesis of related compounds, which could provide insights into the synthesis and potential reactions of this compound:

- 5-Substituted 4-aryl-1,2,3-triazoles were obtained through the reaction of phenyl propynenitrile with sodium azide in DMF .

- The reaction of ethyl 3–(4-chlorophenyl)propiolate with sodium azide in DMSO yielded a related compound .

- Analogues were derived from ethynyl derivatives and TMSN3. The reaction of a sulfide with H2O2 produced a sulfone .

Potential Hazards

2-Methylnicotinaldehyde, a related compound, has the following hazards :

- Harmful if swallowed.

- Causes skin irritation.

- Causes serious eye damage.

- May cause respiratory irritation.

Inhibition Analysis

Reactions containing nicotinamide and inhibitors were initiated with the addition of nicotinamidases to determine inhibition. Rates were plotted and points fit to an equation using Kaleidagraph .

IDO1 Inhibitors

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfonyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Nicotinaldehyde: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.

2-(Phenylsulfanyl)nicotinaldehyde: Contains a phenylsulfanyl group instead of a phenylsulfonyl group, which affects its chemical reactivity and biological activity.

Picolinaldehyde: A positional isomer with the aldehyde group at the second position of the pyridine ring.

Uniqueness: 2-(Phenylsulfonyl)nicotinaldehyde is unique due to the presence of both the aldehyde and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-(Phenylsulfonyl)nicotinaldehyde is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the immune response and cancer progression .

- Antimicrobial Properties : Some studies suggest that derivatives of nicotinaldehyde exhibit antimicrobial activity against various pathogens, potentially making them useful in treating infections .

- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by modulating signaling pathways involved in inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Immunotherapy : A study investigated the use of IDO inhibitors, including compounds similar to this compound, in enhancing anti-tumor immunity. Results indicated that these inhibitors could improve the efficacy of existing cancer therapies by restoring immune function against tumors .

- Antimicrobial Testing : Another study assessed the antimicrobial properties of various nicotinaldehyde derivatives. It was found that certain modifications to the phenylsulfonyl group enhanced activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

- Inflammatory Response Modulation : Research indicated that compounds with similar structures could reduce levels of pro-inflammatory cytokines in vitro, pointing towards their utility in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-9-10-5-4-8-13-12(10)17(15,16)11-6-2-1-3-7-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENIWDMRUJFJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.